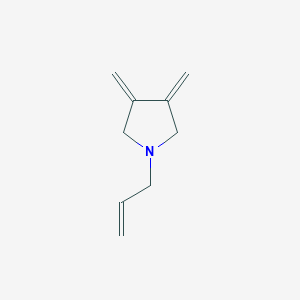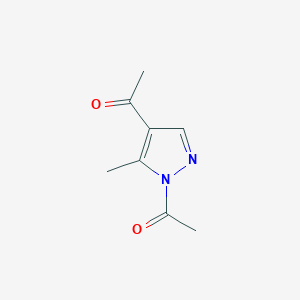![molecular formula C9H9N3O B065813 2-Éthylpyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 161333-96-6](/img/structure/B65813.png)
2-Éthylpyrido[3,4-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one consists of a pyridine ring fused to a pyrimidine ring, with an ethyl group attached to the second position and a keto group at the fourth position.
Applications De Recherche Scientifique
2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mécanisme D'action
Target of Action
Similar compounds have been found to target janus kinase 2 (jak2) , which plays a crucial role in various types of cancers and immune responses .
Mode of Action
Compounds with similar structures have been shown to inhibit jak2 . This inhibition could potentially lead to a decrease in the proliferation of cancer cells and modulation of immune responses .
Biochemical Pathways
The inhibition of jak2 can affect various signaling pathways, including the jak-stat signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .
Pharmacokinetics
Similar compounds have been suggested to have good traditional drug-like properties . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .
Result of Action
Similar compounds have shown broad-spectrum antibacterial activity and reasonable antifungal activity . These compounds have also shown selectivity against the normal colon cell line (CCD-33Co) .
Action Environment
The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . These factors could potentially influence the compound’s action and efficacy.
Analyse Biochimique
Biochemical Properties
It has been found to exhibit broad-spectrum antibacterial activity and reasonable antifungal activity . This suggests that it interacts with certain enzymes, proteins, and other biomolecules in bacteria and fungi, leading to their inhibition or death .
Cellular Effects
Its antimicrobial activity suggests that it likely affects various types of cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its antimicrobial activity suggests that it may exert its effects at the molecular level by binding to certain biomolecules, inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits antimicrobial activity, suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Given its biochemical properties, it is likely that it interacts with certain enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it may interact with certain transporters or binding proteins and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the condensation of 2-amino-nicotinonitriles with carbonyl compounds, followed by cyclization. This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and can be performed under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvents like DMF (Dimethylformamide) and catalysts such as iodine. Microwave-assisted synthesis is also employed to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-4(1H)-one: Lacks the ethyl group at the second position.
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one: Has a methyl group instead of an ethyl group.
2-Phenylpyrido[3,4-d]pyrimidin-4(1H)-one: Contains a phenyl group at the second position.
Uniqueness
2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Propriétés
IUPAC Name |
2-ethyl-3H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-8-11-7-5-10-4-3-6(7)9(13)12-8/h3-5H,2H2,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVTYGZUUBGUAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CN=C2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628604 |
Source


|
| Record name | 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161333-96-6 |
Source


|
| Record name | 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)

![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)


![5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)


![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
